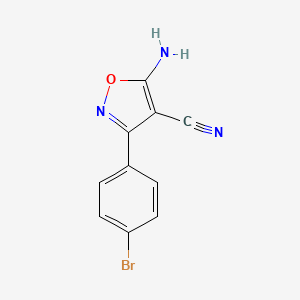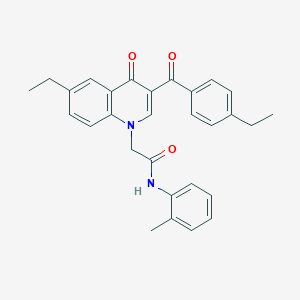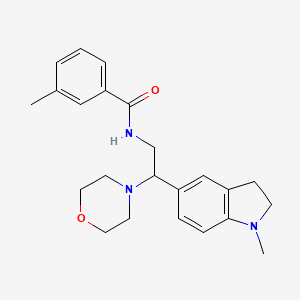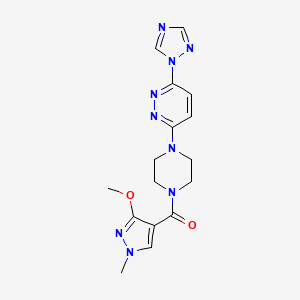![molecular formula C17H13Br2NO4 B2428854 Ethyl 8-bromo-2-(bromomethyl)-3-methyl-4,5-dioxobenzo[e]indole-1-carboxylate CAS No. 125365-59-5](/img/structure/B2428854.png)
Ethyl 8-bromo-2-(bromomethyl)-3-methyl-4,5-dioxobenzo[e]indole-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 8-bromo-2-(bromomethyl)-3-methyl-4,5-dioxobenzo[e]indole-1-carboxylate is a chemical compound with the molecular formula C17H13Br2NO4 . It is a type of indole derivative .
Molecular Structure Analysis
The molecular structure of this compound includes a benzo[e]indole core with various substituents. The molecular weight is 455.1 .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis Techniques : Research has explored synthesis technologies for related compounds, such as 6-bromo-2-bromomethyl-5-hydroxy-1-methyl-indole3-carboxylic acid ethyl ester, emphasizing optimal synthesis parameters like material ratios, reaction time, and temperature for achieving high yield and purity Huang Bi-rong, 2013.
Light-Induced Radical Bromination : Studies have focused on visible-light-induced radical bromination methods for compounds like ethyl 6-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate, highlighting improvements in yield and identification of byproducts Yang Li, 2015; Li Yan, 2014.
Radical Cyclisation Reactions : Research has investigated the use of 2-(2-Bromophenyl)ethyl groups in radical cyclisation reactions to synthesize tri- and tetra-cyclic heterocycles, providing insights into intramolecular homolytic aromatic substitution S. M. Allin et al., 2005.
X-ray Crystallography Studies : Studies on related compounds like ethyl 6-bromo-5-((5-bromopyrimidin-2-yl)oxy)-2-((2, 6-dimethylmorpholino)methyl)-1-methyl-1H-indole-3-carboxylate have involved X-ray crystallography to analyze molecular structure Da-Yun Luo et al., 2019.
Biological and Chemical Applications
Alkaloid Investigations : The investigation of brominated tryptophan derivatives from Thorectidae sponges, including compounds like 6-bromo-1H-indole-3-carboxylic acid methyl ester, highlights the biological relevance and potential applications of such compounds Nathaniel L. Segraves & P. Crews, 2005.
Synthetic Route Confirmation : Research confirming the synthetic routes of benz[f]indole derivatives, such as ethyl 9-methoxybenz[f]indole, contributes to the understanding of complex chemical structures and reactions relevant to compounds like Ethyl 8-bromo-2-(bromomethyl)-3-methyl-4,5-dioxobenzo[e]indole-1-carboxylate T. Watanabe et al., 1993.
Indole Derivative Synthesis : Studies on the synthesis of Indole derivatives from Ethyl 2-Bromocarbanilates, showcasing methods for creating complex indole structures, are relevant to understanding the synthesis and applications of the Ethyl 8-bromo compound T. Sakamoto et al., 1987.
Bromination and Phosphorylation Reactions : The selective bromination and phosphorylation of compounds like Ethyl 5-tert-butyl-4-(chloromethyl)-2-methylfuran-3-carboxylate, which share structural similarities with Ethyl 8-bromo-2-(bromomethyl)-3-methyl-4,5-dioxobenzo[e]indole-1-carboxylate, provide insights into potential chemical reactions and transformations L. M. Pevzner, 2003.
Orientations Futures
Propriétés
IUPAC Name |
ethyl 8-bromo-2-(bromomethyl)-3-methyl-4,5-dioxobenzo[e]indole-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Br2NO4/c1-3-24-17(23)13-11(7-18)20(2)14-12(13)10-6-8(19)4-5-9(10)15(21)16(14)22/h4-6H,3,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRQWUEGKSGOGBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C3=C(C=CC(=C3)Br)C(=O)C2=O)C)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Br2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 8-bromo-2-(bromomethyl)-3-methyl-4,5-dioxobenzo[e]indole-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[4-(Dimethylsulfamoyl)benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2428775.png)




![1-[2-ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole](/img/structure/B2428785.png)
![2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2428786.png)
![3-Amino-7-oxa-1-thiaspiro[3.5]nonane 1,1-dioxide hydrochloride](/img/structure/B2428787.png)

![2,5-difluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2428791.png)

